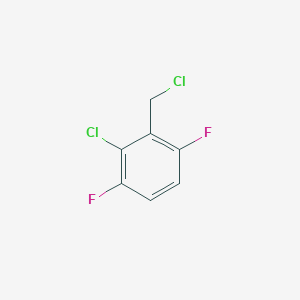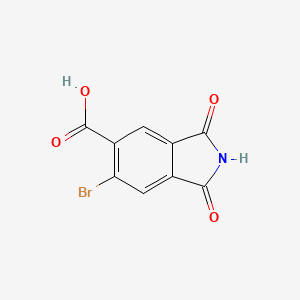
(Z)-2-(1H-benzimidazol-2-yl)-3-(2-thienyl)acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(1H-benzimidazol-2-yl)-3-(2-thienyl)acrylonitrile is an organic compound that features a benzimidazole ring and a thienyl group connected by an acrylonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(1H-benzimidazol-2-yl)-3-(2-thienyl)acrylonitrile typically involves the condensation of 2-aminobenzimidazole with 2-thiophenecarboxaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol under reflux conditions. The resulting product is then subjected to a Knoevenagel condensation with malononitrile to yield the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
(Z)-2-(1H-benzimidazol-2-yl)-3-(2-thienyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the thienyl and benzimidazole rings.
Reduction: Reduced forms of the acrylonitrile moiety.
Substitution: Substituted benzimidazole derivatives.
科学研究应用
Chemistry
In chemistry, (Z)-2-(1H-benzimidazol-2-yl)-3-(2-thienyl)acrylonitrile is used as a building block for the synthesis of more complex molecules. It serves as a precursor for various heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, making it a candidate for further pharmacological investigations.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, potentially leading to the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and dyes. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of functional materials.
作用机制
The mechanism of action of (Z)-2-(1H-benzimidazol-2-yl)-3-(2-thienyl)acrylonitrile involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the growth of microorganisms by interfering with their cellular processes. In anticancer research, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation.
相似化合物的比较
Similar Compounds
(Z)-2-(1H-benzimidazol-2-yl)-3-phenylacrylonitrile: Similar structure but with a phenyl group instead of a thienyl group.
(Z)-2-(1H-benzimidazol-2-yl)-3-(2-furyl)acrylonitrile: Similar structure but with a furyl group instead of a thienyl group.
(Z)-2-(1H-benzimidazol-2-yl)-3-(2-pyridyl)acrylonitrile: Similar structure but with a pyridyl group instead of a thienyl group.
Uniqueness
(Z)-2-(1H-benzimidazol-2-yl)-3-(2-thienyl)acrylonitrile is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development.
属性
分子式 |
C14H9N3S |
|---|---|
分子量 |
251.31 g/mol |
IUPAC 名称 |
(Z)-2-(1H-benzimidazol-2-yl)-3-thiophen-2-ylprop-2-enenitrile |
InChI |
InChI=1S/C14H9N3S/c15-9-10(8-11-4-3-7-18-11)14-16-12-5-1-2-6-13(12)17-14/h1-8H,(H,16,17)/b10-8- |
InChI 键 |
MDVSLHGZTWHJMW-NTMALXAHSA-N |
手性 SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C\C3=CC=CS3)/C#N |
规范 SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=CS3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylbutanoicacid](/img/structure/B13595312.png)



![1-[4-(3-Fluorophenoxy)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13595335.png)

![[(2,6-Dimethylphenyl)methyl]hydrazine](/img/structure/B13595349.png)



